3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-[4-(ethylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-4-13-9-8(7(16)5-6-12)10(17)15(3)11(18)14(9)2/h13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZDQSWJCWDEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=O)N(C(=O)N1C)C)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356396 | |
| Record name | 3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132373-28-5 | |
| Record name | 3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C12H16N4O4
- Molecular Weight : 280.29 g/mol
The compound features a tetrahydropyrimidine ring, which is known for its biological activity in various pharmacological contexts.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effectiveness against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anticancer Activity
The compound's structural features suggest potential anticancer activity. In vitro studies have shown that similar tetrahydropyrimidine derivatives can induce apoptosis in cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 15 µM
This indicates that the compound may inhibit cell proliferation and promote programmed cell death in cancerous cells.
The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes or pathways crucial for microbial growth and cancer cell survival. The presence of the ethylamino group may enhance its interaction with biological targets.
Case Studies
- Study on Antimicrobial Efficacy : A research team evaluated the antimicrobial properties of various tetrahydropyrimidine derivatives, including our compound. They found that modifications to the ethylamino group significantly affected the antimicrobial potency.
- Anticancer Research : Another study focused on the anticancer effects of similar compounds on human lung carcinoma cells. Results indicated that these compounds could inhibit tumor growth by interfering with cell cycle progression.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Diversity: The 3-oxopropanenitrile group in the target compound enhances electrophilicity compared to amide or ester substituents in analogues like Theophylline Impurity C (formamide) or Compound 15 (phenylpropanamide). This feature may influence reactivity in nucleophilic addition or cyclization reactions .
Synthetic Routes: The target compound shares synthetic pathways with other tetrahydropyrimidine derivatives, such as reactions involving 6-amino-1,3-dimethyluracil and activated nitriles (e.g., malononitrile) under reflux conditions . In contrast, Theophylline Impurity C is synthesized via formylation of the 6-amino group, while Doxofylline Impurity 14 incorporates a dioxolane-methyl moiety through reductive amination .
Physicochemical Properties: The cyano group in the target compound reduces polarity compared to amide-containing analogues, as evidenced by lower melting points (unreported for the target but inferred from similar nitriles) . Theophylline Impurity C exhibits higher water solubility due to its formamide group, which participates in stronger hydrogen bonding .
Key Findings:
- The target compound’s 3-oxopropanenitrile group may confer unique binding interactions with biological targets, such as covalent bonding via the nitrile group or stabilization of transition states in enzymatic inhibition .
- Compound 14 (cinnamamide derivative) demonstrates antimicrobial activity, suggesting that bulky aromatic substituents at position 5 enhance interactions with bacterial targets .
- Pyrazole-fused analogues (e.g., Compound 4a) show dual antimicrobial and antioxidant properties, highlighting the role of heterocyclic fusion in expanding bioactivity .
Q & A
Q. How do steric and electronic effects impact the compound’s spectroscopic signatures?
- Methodology : Compare IR and Raman spectra of derivatives with varying substituents. The carbonyl stretch (~1700 cm) shifts upfield with electron-donating groups, while the cyano stretch (~2200 cm) remains invariant, indicating minimal electronic perturbation .
Data Analysis and Interpretation
Q. How to reconcile conflicting X-ray crystallography and NMR data on molecular conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
